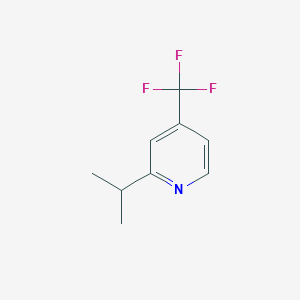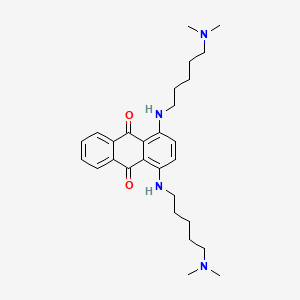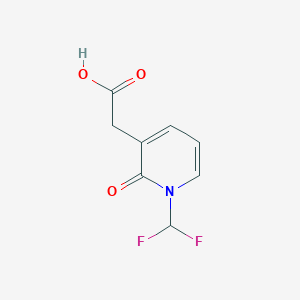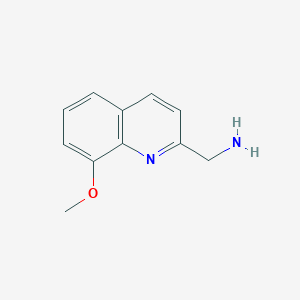
(Z)-hex-3-ene-2,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-hex-3-ene-2,5-diol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. The compound is characterized by the presence of a double bond between the third and fourth carbon atoms, with the hydroxyl groups attached to the second and fifth carbon atoms. The “Z” designation indicates that the substituents on the double bond are on the same side, giving the compound its specific geometric configuration.
準備方法
Synthetic Routes and Reaction Conditions
(Z)-hex-3-ene-2,5-diol can be synthesized through various methods. One common approach involves the reduction of (Z)-hex-3-ene-2,5-dione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of (Z)-hex-3-ene-2,5-dione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
(Z)-hex-3-ene-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as (Z)-hex-3-ene-2,5-dione.
Reduction: The compound can be further reduced to form hexane-2,5-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: (Z)-hex-3-ene-2,5-dione
Reduction: Hexane-2,5-diol
Substitution: (Z)-hex-3-ene-2,5-dichloride
科学的研究の応用
(Z)-hex-3-ene-2,5-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (Z)-hex-3-ene-2,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond in the compound’s structure may also play a role in its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Hexane-2,5-diol: Lacks the double bond present in (Z)-hex-3-ene-2,5-diol.
(E)-hex-3-ene-2,5-diol: Has the same molecular formula but a different geometric configuration (E instead of Z).
Hexane-2,5-dione: Contains carbonyl groups instead of hydroxyl groups.
Uniqueness
This compound is unique due to its specific geometric configuration (Z) and the presence of both hydroxyl groups and a double bond. This combination of features gives it distinct chemical and physical properties compared to its similar compounds.
特性
分子式 |
C6H12O2 |
|---|---|
分子量 |
116.16 g/mol |
IUPAC名 |
(Z)-hex-3-ene-2,5-diol |
InChI |
InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3-8H,1-2H3/b4-3- |
InChIキー |
AQSWYJHDAKIVIM-ARJAWSKDSA-N |
異性体SMILES |
CC(/C=C\C(C)O)O |
正規SMILES |
CC(C=CC(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


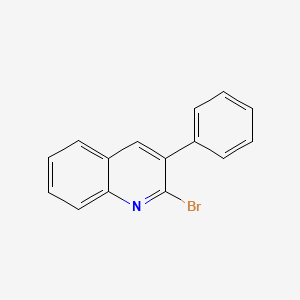

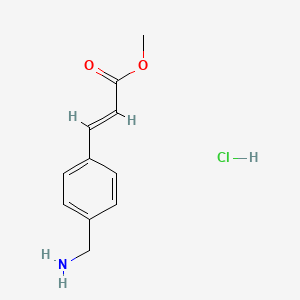
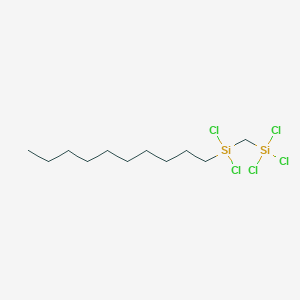

![2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile](/img/structure/B15249299.png)
![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)

